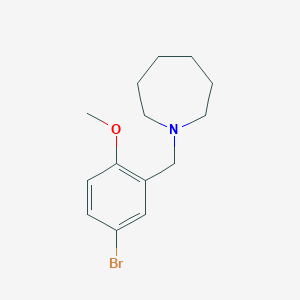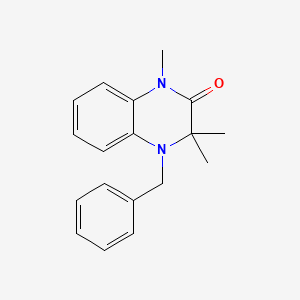
1-(5-bromo-2-methoxybenzyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(5-Bromo-2-methoxybenzyl)azepane often involves cyclization reactions and the introduction of functional groups under controlled conditions. For example, cyclisation of N-(m-methoxybenzyl)-N-tosyl-β-alanyl chloride with aluminium chloride can lead to the formation of related azepine structures, demonstrating the key role of cyclisation in constructing the azepine core. Bromination and dehydrobromination steps are commonly involved in further functionalization of the azepine ring (Macdonald & Proctor, 1970).
Molecular Structure Analysis
The molecular structure of azepine derivatives, including those similar to 1-(5-Bromo-2-methoxybenzyl)azepane, often features distinct conformational characteristics due to the seven-membered ring. Crystallographic studies can reveal the precise geometry, including bond lengths, angles, and conformational preferences, which are crucial for understanding the compound's reactivity and interaction with other molecules. For instance, azepine compounds can adopt boat conformations, and the dihedral angles between fused rings provide insights into the compound's three-dimensional shape (Shankar et al., 2014).
Eigenschaften
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-17-14-7-6-13(15)10-12(14)11-16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUASIYTBVCUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Bromo-2-methoxybenzyl)azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethoxy-2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B5617678.png)

![(4aS*,8aS*)-2-(cyclopentylcarbonyl)-7-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5617685.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2,5-dihydro-1H-pyrrole-2-carboxamide dihydrochloride](/img/structure/B5617693.png)
![2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5617717.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617720.png)
![(4S)-N-ethyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5617734.png)
![N-cyclopentyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5617742.png)
![1-(1-benzothien-2-ylcarbonyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5617747.png)
![1-{2-[1-tert-butyl-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5617753.png)
![5-{6-[3-(dimethylamino)propoxy]pyridin-3-yl}pyrazin-2-amine](/img/structure/B5617761.png)
![1-[6-(5-chloro-2-isopropoxyphenyl)pyridin-2-yl]ethanol](/img/structure/B5617784.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(2-pyridinyl)piperazine]](/img/structure/B5617789.png)